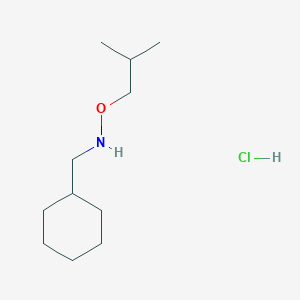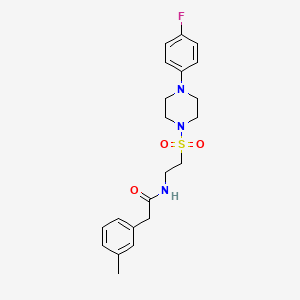
2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound with the CAS Number: 2375269-60-4 . It has a molecular weight of 212.6 . The IUPAC name for this compound is 2,2-difluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine hydrochloride is 1S/C7H7F3N2.ClH/c8-4-2-1-3-12-6(4)5(11)7(9)10;/h1-3,5,7H,11H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a salt . It is stored at room temperature . Unfortunately, more specific physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Fluorinating Agents and Synthetic Applications
The development and application of fluorinating agents are critical in organic synthesis, offering pathways to introduce fluorine atoms or fluorine-containing groups into organic molecules. Fluorinated compounds possess unique properties, making them valuable in pharmaceuticals, agrochemicals, and materials science. A study by Takaoka et al. (1979) explored the use of α,α-difluoroalkylamine and α-fluoro enamine mixtures as fluorinating agents for alcohols and carboxylic acids, showcasing their superiority in stability and preparation compared to traditional reagents (Takaoka, Iwakiri, & Ishikawa, 1979). Similarly, Yu, Taylor, and Meth–Cohn (1999) presented a new protocol for regiospecific CC bond formation in pyridines, highlighting the versatility of fluorinated reagents in synthesizing complex structures (Yu, Taylor, & Meth–Cohn, 1999).
Material Science and Polymer Chemistry
The study of vinylidene fluoride (VDF) and its polymers illustrates the impact of fluorinated compounds in material science. Améduri (2009) discussed the synthesis, properties, and applications of VDF-containing polymers and copolymers, emphasizing their utility in creating surfactants, dielectric polymers, and membranes for fuel cells and ultrafiltration (Améduri, 2009).
Analytical and Environmental Applications
Fluorine's unique properties also find applications in analytical chemistry and environmental science. The research by Bhalla et al. (2015) on the hydrothermal synthesis of Group 13 metal trifluoride complexes with neutral N-donor ligands provided insights into the structural characterization of fluorine-containing complexes and their potential applications in catalysis and environmental remediation (Bhalla et al., 2015).
Pharmaceutical and Agrochemical Development
The trifluoromethyl group is a pivotal moiety in drug design and agrochemical development due to its ability to modify the biological activity and physical properties of molecules. Cho et al. (2010) introduced an efficient method for the trifluoromethylation of aryl chlorides, facilitating the late-stage modification of pharmaceutical and agrochemical intermediates with trifluoromethyl groups, underscoring the significance of such transformations in medicinal chemistry (Cho et al., 2010).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2,2-difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-4-2-1-3-12-6(4)5(11)7(9)10;/h1-3,5,7H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXVZIGMXAWAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)F)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2778108.png)

![Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B2778110.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778112.png)
![1-[(3-Methoxyphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2778113.png)


![6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2778121.png)



![4-Chloro-7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2778125.png)
